N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin, commonly known as Fmoc-His(Trt)-Gly-OH, is a tripeptide molecule used in the field of biochemistry and biotechnology. It belongs to the class of amino acid derivatives and is used as a building block in peptide synthesis.
Scientific Research Applications
Peptide Synthesis and Modifications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin is instrumental in peptide synthesis, offering a robust method for protecting amino acids during the assembly of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group, in particular, is a key protective group used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. This process is critical for the creation of peptides and proteins with precise sequences and structures, which are essential for biological studies and therapeutic applications. For instance, the Fmoc group facilitates the synthesis of complex peptides by preventing unwanted side reactions and enabling the selective removal of protective groups under mild conditions (Tessier et al., 2009).
Development of Bioactive Materials
The Fmoc moiety is also significant in the development of functional materials, particularly in the field of biomaterials. Fmoc-modified amino acids and short peptides possess unique self-assembly properties, forming structures that can serve as scaffolds for tissue engineering or as carriers for drug delivery. These materials capitalize on the hydrophobicity and aromaticity of the Fmoc group to create nanostructures and hydrogels that can interact with biological systems in specific ways, offering potential applications in regenerative medicine and targeted therapy (Tao et al., 2016).
Advanced Glycation End Product (AGE) Formation Inhibition
Another area of research involves the inhibition of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and aging. Compounds related to N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin can react with reactive carbonyl species, preventing the formation of AGEs. This action has potential therapeutic implications in the management of diabetes and the prevention of vascular complications associated with AGE accumulation (Ruggiero-Lopez et al., 1999).
properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48)/t38-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYBDFKFNGHUIZ-LHEWISCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.